molecular formula C7H14N2 B13003875 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine

3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine

Cat. No.: B13003875
M. Wt: 126.20 g/mol
InChI Key: KCABONSQESUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine is a bicyclic amine compound with the molecular formula C7H14N2 and a molecular weight of 126.19946 g/mol This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles . This method is advantageous due to its scalability and the ability to incorporate the core structure into various biologically active compounds. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 or NaBH4.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.

Scientific Research Applications

3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.

    Pyrrolidines: These are five-membered nitrogen-containing rings that can serve as simpler analogs.

    Piperidines: Six-membered nitrogen-containing rings that are often used in medicinal chemistry.

Uniqueness

3-Methyl-3-azabicyclo[410]heptan-6-amine is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-3-azabicyclo[4.1.0]heptan-6-amine

InChI

InChI=1S/C7H14N2/c1-9-3-2-7(8)4-6(7)5-9/h6H,2-5,8H2,1H3

InChI Key

KCABONSQESUCGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC2C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.